molecular formula C8H19NO2 B1266291 2,2'-((2-Methylpropyl)imino)bisethanol CAS No. 30769-76-7

2,2'-((2-Methylpropyl)imino)bisethanol

Cat. No.: B1266291
CAS No.: 30769-76-7
M. Wt: 161.24 g/mol
InChI Key: MVVQNBYRSDXHRF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((2-Methylpropyl)imino)bisethanol typically involves the reaction of diethanolamine with isobutyraldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Diethanolamine+Isobutyraldehyde2,2((2Methylpropyl)imino)bisethanol\text{Diethanolamine} + \text{Isobutyraldehyde} \rightarrow 2,2'-((2-Methylpropyl)imino)bisethanol Diethanolamine+Isobutyraldehyde→2,2′−((2−Methylpropyl)imino)bisethanol

The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of 2,2’-((2-Methylpropyl)imino)bisethanol involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then separated and purified using industrial-scale distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2,2’-((2-Methylpropyl)imino)bisethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various esters or ethers.

Scientific Research Applications

2,2’-((2-Methylpropyl)imino)bisethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent, emulsifier, and dispersant in various chemical reactions and formulations.

    Biology: The compound is used in the preparation of biological buffers and as a stabilizing agent in biochemical assays.

    Medicine: It is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is used in the production of detergents, lubricants, and corrosion inhibitors

Mechanism of Action

The mechanism of action of 2,2’-((2-Methylpropyl)imino)bisethanol involves its interaction with various molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with other molecules, enhancing its solubility and emulsifying properties. In biological systems, it can interact with proteins and enzymes, stabilizing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Diethanolamine: Similar in structure but lacks the isobutyl group.

    Triethanolamine: Contains three ethanolamine groups instead of two.

    N-methyldiethanolamine: Similar but with a methyl group instead of an isobutyl group.

Uniqueness

2,2’-((2-Methylpropyl)imino)bisethanol is unique due to its specific structure, which imparts distinct solubility, emulsifying, and stabilizing properties. The presence of the isobutyl group enhances its hydrophobic interactions, making it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

2-[2-hydroxyethyl(2-methylpropyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c1-8(2)7-9(3-5-10)4-6-11/h8,10-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVQNBYRSDXHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184783
Record name 2,2'-((2-Methylpropyl)imino)bisethanol
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Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30769-76-7
Record name 2,2′-[(2-Methylpropyl)imino]bis[ethanol]
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Record name 2,2'-((2-Methylpropyl)imino)bisethanol
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Record name 2,2'-((2-Methylpropyl)imino)bisethanol
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Record name 2,2'-[(2-methylpropyl)imino]bisethanol
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Record name 2,2'-((2-METHYLPROPYL)IMINO)BISETHANOL
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